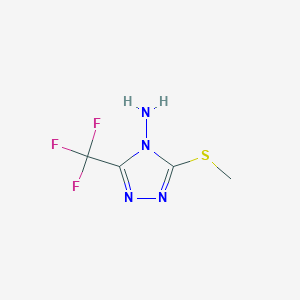

3-(Methylthio)-5-(trifluoromethyl)-4h-1,2,4-triazol-4-amine

Description

Properties

IUPAC Name |

3-methylsulfanyl-5-(trifluoromethyl)-1,2,4-triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3N4S/c1-12-3-10-9-2(11(3)8)4(5,6)7/h8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFJPELXLLYBSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(N1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of a trifluoromethyl group, a methylthio moiety, and a 4-amino group onto the 1,2,4-triazole scaffold suggests a rich potential for biological activity. This document details a proposed synthetic pathway, discusses the reactivity of the molecule's key functional groups, and explores its potential applications in drug discovery, particularly in oncology. Detailed experimental protocols for its synthesis and characterization are provided, underpinned by data from analogous compounds and established chemical principles.

Introduction: The Significance of a Multifunctional Heterocycle

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antifungal and anticancer agents.[1][2] The unique electronic properties and metabolic stability of this heterocycle make it an attractive starting point for the design of novel bioactive molecules. The subject of this guide, this compound (Figure 1), is a particularly compelling molecule due to the synergistic interplay of its substituents.

The trifluoromethyl (CF₃) group is a bioisostere for methyl and chloro groups and is known to enhance metabolic stability, membrane permeability, and binding affinity by altering the electronic properties of the parent molecule.[3][4] The methylthio (-SCH₃) group can participate in hydrogen bonding and may be a site for metabolic oxidation, potentially influencing the pharmacokinetic profile of the compound. The 4-amino group on the triazole ring is a key site for derivatization and is known to be crucial for the biological activity of many 4-amino-4H-1,2,4-triazole derivatives.[5][6]

This guide aims to consolidate the available information on this compound and provide a scientifically grounded framework for its further investigation and utilization in research and drug development.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not widely available in the literature, its properties can be inferred from closely related analogs and computational predictions. A summary of its key identifiers and predicted properties is presented in Table 1.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

| CAS Number | 164352-65-2 | [7][8] |

| Molecular Formula | C₄H₅F₃N₄S | [9] |

| Molecular Weight | 198.17 g/mol | [9] |

| Predicted LogP | 0.5 - 1.5 | (Computational Prediction) |

| Predicted pKa (basic) | 2.0 - 4.0 (for the amino group) | (Based on similar 4-amino-1,2,4-triazoles) |

| Predicted pKa (acidic) | 7.0 - 9.0 (for the triazole N-H) | (Based on similar 1,2,4-triazoles) |

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the predicted key features for each method, based on data from analogous compounds.[5][10][11][12]

-

¹H NMR:

-

A singlet for the methyl protons (-SCH₃) is expected around δ 2.5-2.8 ppm.

-

A broad singlet for the amino protons (-NH₂) is anticipated in the range of δ 5.0-6.0 ppm, which would be exchangeable with D₂O.

-

The triazole N-H proton, if present in a tautomeric form, would likely appear as a very broad singlet at a downfield chemical shift (>10 ppm).

-

-

¹³C NMR:

-

The methyl carbon (-SCH₃) should appear at approximately δ 15-20 ppm.

-

The trifluoromethyl carbon (-CF₃) is expected to be a quartet due to C-F coupling, with a chemical shift in the range of δ 115-125 ppm and a large coupling constant (¹JCF ≈ 270-280 Hz).

-

The triazole ring carbons (C3 and C5) are predicted to resonate in the δ 140-160 ppm region. The carbon attached to the trifluoromethyl group (C5) will likely show a quartet splitting due to two-bond C-F coupling (²JCF).

-

-

¹⁹F NMR:

-

IR Spectroscopy:

-

N-H stretching vibrations for the amino group should be visible in the 3200-3400 cm⁻¹ region.

-

C=N stretching of the triazole ring is expected around 1600-1650 cm⁻¹.

-

Strong C-F stretching bands for the trifluoromethyl group will be prominent in the 1100-1300 cm⁻¹ range.

-

-

Mass Spectrometry:

-

The molecular ion peak [M]⁺ should be observed at m/z 198.

-

Common fragmentation patterns for 1,2,4-triazoles include the loss of N₂, HCN, and cleavage of the substituents.[15][16][17] For this molecule, fragmentation could involve the loss of the methylthio radical (•SCH₃), the trifluoromethyl radical (•CF₃), or rearrangements involving the amino group.

-

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be conceptualized based on established methods for the synthesis of related 4-amino-1,2,4-triazoles.[11] The proposed pathway, illustrated in Figure 2, starts from thiocarbohydrazide and trifluoroacetic acid.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS)

This step involves the cyclocondensation of thiocarbohydrazide with trifluoroacetic acid. This reaction is typically carried out in an aqueous medium under reflux conditions.[11] The mechanism proceeds through the formation of a thiocarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to form the triazole ring.

Step 2: S-Methylation of the Thiol Intermediate

The thiol group of the ATFS intermediate is then selectively alkylated. This is achieved by first deprotonating the thiol with a suitable base, such as sodium hydroxide or potassium hydroxide, to form the more nucleophilic thiolate. Subsequent reaction with an electrophilic methyl source, typically methyl iodide, results in the formation of the methylthio ether linkage, yielding the final product.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three key functional groups: the 4-amino group, the methylthio group, and the trifluoromethyl-substituted triazole ring.

-

The 4-Amino Group: This exocyclic amino group is a primary nucleophilic center. It can undergo reactions typical of primary amines, such as acylation, alkylation, and condensation with aldehydes and ketones to form Schiff bases.[12] Computational studies on related C-amino-1,2,4-triazoles suggest that the N-4 position of the triazole ring can also be a site of electrophilic attack.[18][19][20][21][22]

-

The Methylthio Group: The sulfur atom in the methylthio group is susceptible to oxidation, which could lead to the corresponding sulfoxide and sulfone. These oxidized derivatives may exhibit different biological activities and physicochemical properties.

-

The Trifluoromethyl Group and Triazole Ring: The trifluoromethyl group is a strong electron-withdrawing group, which decreases the basicity of the triazole ring nitrogens. The ring itself is generally stable to metabolic degradation. The electron-withdrawing nature of the CF₃ group also influences the acidity of the N-H proton in potential tautomeric forms.

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest a high potential for biological activity, particularly in the realm of oncology.

Anticancer Potential

Numerous studies have demonstrated the potent anticancer activity of novel 1,2,4-triazole derivatives.[1][2][23] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes like receptor tyrosine kinases (e.g., EGFR), serine/threonine kinases (e.g., BRAF), and disruption of microtubule polymerization.[1] The presence of the trifluoromethyl group in the target molecule is particularly noteworthy, as this group is found in several successful anticancer drugs and is known to enhance cytotoxic activity against various cancer cell lines.[24][25] It is plausible that this compound or its derivatives could exhibit inhibitory activity against cancer-related targets.

Other Potential Biological Activities

Beyond oncology, substituted 1,2,4-triazoles have a proven track record as antimicrobial, anticonvulsant, anti-inflammatory, and antiviral agents.[26] Therefore, it is reasonable to hypothesize that the title compound could be a valuable scaffold for the development of new therapeutic agents in these areas as well.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of this compound.

Protocol for Synthesis

Caption: Flowchart for the synthesis protocol.

Materials:

-

Thiocarbohydrazide

-

Trifluoroacetic acid

-

Sodium hydroxide or Potassium hydroxide

-

Methyl iodide

-

Deionized water

-

Ethanol

Procedure:

-

Synthesis of 4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS):

-

In a round-bottom flask equipped with a reflux condenser, combine thiocarbohydrazide (0.1 mol) and trifluoroacetic acid (0.1 mol) in 30 mL of water.

-

Heat the mixture to reflux and maintain for 5 hours with constant stirring.

-

Allow the reaction mixture to cool to room temperature.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with cold deionized water (10 mL).

-

Recrystallize the crude product from water to yield pure ATFS.[11]

-

-

Synthesis of this compound:

-

Dissolve the purified ATFS (0.05 mol) in an aqueous solution of sodium hydroxide (0.05 mol in 50 mL of water).

-

To this solution, add methyl iodide (0.055 mol) dropwise with vigorous stirring.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours.

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid with deionized water and dry under vacuum to obtain the final product.

-

Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard MTT assay to evaluate the cytotoxic effects of the synthesized compound on cancer cell lines.[2]

Materials:

-

Human cancer cell lines (e.g., MCF-7, Hela, A549)

-

Normal cell line (e.g., MRC-5) for selectivity assessment

-

DMEM or RPMI-1640 culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding:

-

Seed the cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

-

Compound Treatment:

-

Prepare a stock solution of the synthesized compound in DMSO.

-

Treat the cells with serial dilutions of the compound (e.g., from 0.1 to 100 µM).

-

Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration.

-

Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Conclusion

This compound is a heterocyclic compound with significant potential in the field of drug discovery. Its unique combination of a trifluoromethyl group, a methylthio moiety, and a reactive 4-amino group on a stable 1,2,4-triazole core makes it an attractive candidate for the development of novel therapeutic agents, particularly in oncology. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications. The detailed protocols for its synthesis and biological evaluation offer a solid foundation for researchers to further explore the therapeutic promise of this intriguing molecule. Further investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its potential as a lead compound in drug development programs.

References

-

Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - Magn Reson Chem. (URL: [Link])

-

Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes - ACS Publications. (URL: [Link])

-

Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

-

Reactivity of C-Amino-1,2,4-triazoles Toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes - PubMed. (URL: [Link])

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal. (URL: [Link])

-

Potential Anticancer Activity of Novel Triazoles and Related Derivatives - ResearchGate. (URL: [Link])

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - MDPI. (URL: [Link])

-

Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes - datapdf.com. (URL: [Link])

-

New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed. (URL: [Link])

-

Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes - ACS Publications. (URL: [Link])

-

Reactivity of C -Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes - ResearchGate. (URL: [Link])

-

Chirality Sensing of N-Heterocycles via 19F NMR | JACS Au - ACS Publications. (URL: [Link])

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (URL: [Link])

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC - NIH. (URL: [Link])

-

Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings - ACS Publications. (URL: [Link])

-

Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PubMed Central. (URL: [Link])

-

Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - Frontiers. (URL: [Link])

-

4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC - NIH. (URL: [Link])

-

Design, synthesis and biological evaluation of novel 7-amino-[1][3][5]triazolo[4,3-f]pteridinone, and 7-aminotetrazolo[1,5-f]pteridinone derivative as potent antitumor agents - ResearchGate. (URL: [Link])

-

Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (URL: [Link])

-

CAS No : 134848-96-7 | Product Name : Benzyl 5-hydroxypentanoate | Pharmaffiliates. (URL: [Link])

-

Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives - ResearchGate. (URL: [Link])

-

Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC. (URL: [Link])

-

Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. (URL: [Link])

-

Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole - NIH. (URL: [Link])

-

Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives - ResearchGate. (URL: [Link])

-

Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications | Wiley. (URL: [Link])

-

Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti- - Ginekologia i Poloznictwo. (URL: [Link])

-

Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC - NIH. (URL: [Link])

-

Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients - ResearchGate. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorinated Heterocyclic Compounds : Synthesis, Chemistry, and Applications [cincinnatistate.ecampus.com]

- 8. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 11. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. sci-hub.red [sci-hub.red]

- 19. Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. datapdf.com [datapdf.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments [mdpi.com]

- 24. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 26. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(Methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine (CAS 164352-65-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Trifluoromethylated 4-Amino-1,2,4-triazole Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal and agricultural chemistry, renowned for its broad spectrum of biological activities. The strategic incorporation of a trifluoromethyl (CF₃) group and a 4-amino substituent significantly enhances the pharmacological and pharmacokinetic profile of this heterocyclic system. The CF₃ group, with its high electronegativity and lipophilicity, can improve metabolic stability, binding affinity, and cellular uptake. The 4-amino group serves as a versatile synthetic handle for further molecular elaboration, allowing for the construction of diverse chemical libraries. This guide provides a comprehensive technical overview of 3-(methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine, a key building block in the synthesis of novel therapeutic and agrochemical agents.

Chemical and Physical Properties

This compound is a specialized heterocyclic compound. A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 164352-65-2 | |

| Molecular Formula | C₄H₅F₃N₄S | |

| Molecular Weight | 198.17 g/mol | |

| Predicted Boiling Point | 278.4±50.0 °C | |

| Predicted Density | 1.75±0.1 g/cm³ | |

| SMILES Code | CS(C1=NN=C(N1N)C(F)(F)F) |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that begins with the formation of its thiol precursor, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol.

Synthesis of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

The precursor is synthesized via the cyclization of thiocarbohydrazide with trifluoroacetic acid.[1]

Experimental Protocol:

-

A mixture of thiocarbohydrazide (0.1 mol) and trifluoroacetic acid (0.1 mol) in water (30 mL) is refluxed for 5 hours with continuous stirring.[1]

-

The reaction mixture is then cooled to room temperature, leading to the precipitation of the product.[1]

-

The solid is collected by filtration, washed with cold water, and recrystallized from water to yield the pure 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol.[1]

S-Methylation to Yield this compound

Proposed Experimental Protocol:

-

Dissolve 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add a base, for example, sodium hydroxide or potassium carbonate (1.1 equivalents), to the solution and stir until the thiol is deprotonated.

-

Introduce a methylating agent, such as methyl iodide or dimethyl sulfate (1.1 equivalents), dropwise to the reaction mixture.

-

Stir the reaction at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then partitioned between water and an organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

Purification is achieved by recrystallization or column chromatography to yield pure this compound.

Analytical Characterization

A suite of analytical techniques is employed to confirm the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the methylthio (S-CH₃) protons and a broad singlet for the amino (NH₂) protons. The exact chemical shifts would need to be determined experimentally.

-

¹³C NMR: The spectrum of the thiol precursor shows characteristic shifts for the trifluoromethyl group and the triazole ring carbons.[1] For the S-methylated product, an additional signal for the methyl carbon would be expected.

-

¹⁹F NMR: A singlet corresponding to the CF₃ group is anticipated.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as N-H stretches for the amino group and C-N and C=N stretches for the triazole ring.

-

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should align with the calculated values for the molecular formula C₄H₅F₃N₄S. The elemental analysis for the thiol precursor has been reported as C, 19.57%; H, 1.64%; N, 30.43%, with found values being very close to the theoretical ones.[1]

Biological Activities and Potential Applications

While specific biological data for this compound is limited in publicly accessible literature, the broader class of 4-amino-1,2,4-triazole derivatives is well-documented for a range of biological activities.

-

Antifungal and Antimicrobial Activity: The 1,2,4-triazole scaffold is a key component of many successful antifungal drugs, such as fluconazole and itraconazole.[2] These compounds often act by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane. Derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated promising antimicrobial activities.[3]

-

Anticancer Potential: Certain substituted 3-(benzylthio)-1,2,4-triazol-4-amines have been synthesized and evaluated as Bcl-2 inhibitory anticancer agents.[4]

-

Herbicide and Fungicide Development: The trifluoromethyl-substituted triazole moiety is a common feature in modern agrochemicals. Prothioconazole, a broad-spectrum systemic fungicide, is a prominent example of a triazole-based active ingredient.[5] The subject compound serves as a valuable intermediate in the synthesis of novel herbicides and fungicides.

Safety and Handling

Detailed safety information for this compound is not extensively published. However, based on the data for the closely related thiol precursor and general laboratory safety practices, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The thiol precursor is known to be toxic and an irritant.[1] Similar caution should be exercised with the S-methylated derivative.

Conclusion and Future Outlook

This compound is a highly functionalized building block with significant potential in the fields of drug discovery and agrochemical development. Its unique combination of a reactive 4-amino group, a metabolically robust trifluoromethyl substituent, and a versatile methylthio group makes it an attractive starting material for the synthesis of novel bioactive compounds. Further research into the specific biological activities of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic agents and crop protection solutions. The synthetic protocols outlined in this guide provide a solid foundation for researchers to access and explore the chemical space around this promising scaffold.

References

-

Al-Amiery, A. A., et al. (2023). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Scientific Reports, 13(1), 1-18. [Link]

-

Pharmaffiliates. This compound. [Link]

-

PubChem. 3-(Methylthio)-1,2,4-triazol-5-amine. [Link]

-

Genc, H., et al. (2013). Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents. Bioorganic & Medicinal Chemistry Letters, 23(10), 2849-2853. [Link]

-

MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. [Link]

-

Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4, 5-Disubstituted 1, 2, 4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. [Link]

-

Koparir, M., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

-

Al-Ayed, A. S. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 26(16), 4933. [Link]

Sources

- 1. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 4. rsc.org [rsc.org]

- 5. pomais.com [pomais.com]

An In-depth Technical Guide to 3-(Methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide on 3-(Methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine (CAS No. 164352-65-2) is a scientifically informed overview constructed from available chemical data and established synthetic methodologies for structurally related compounds. Due to a scarcity of dedicated peer-reviewed literature on this specific molecule, certain sections, particularly the detailed synthetic protocol, are based on well-established principles of 1,2,4-triazole chemistry and should be regarded as a theoretical framework for experimental design.

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and unique chemical properties.[1][2][3] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on a specific derivative, this compound, a molecule that combines the versatile 1,2,4-triazole core with a trifluoromethyl and a methylthio group, suggesting a rich potential for further investigation and application.

This document provides a comprehensive exploration of the molecular structure, a proposed synthetic pathway, and key analytical characterization techniques for this compound.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central 1,2,4-triazole ring substituted with a methylthio group at the 3-position, a trifluoromethyl group at the 5-position, and an amino group at the 4-position.

Molecular Diagram

Caption: 2D structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 164352-65-2 | BLDpharm |

| Molecular Formula | C₄H₅F₃N₄S | BLDpharm |

| Molecular Weight | 198.17 g/mol | BLDpharm |

| SMILES | NN1C(SC)=NN=C1C(F)(F)F | BLDpharm |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | - |

Proposed Synthesis Pathway

Rationale for Synthetic Strategy

The synthesis of 4-amino-1,2,4-triazole-3-thiones from thiocarbohydrazide is a well-documented and versatile method.[5] This intermediate can then be S-methylated to yield the desired methylthio substituent. The trifluoromethyl group is introduced via a suitable starting material, such as trifluoroacetic acid or its derivatives.

Proposed Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine thiocarbohydrazide (1.0 eq) and trifluoroacetic acid (1.1 eq).

-

Reaction: Heat the mixture under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

-

Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (1.0 eq) from Step 1 in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Addition of Base: Add a base, for example, sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq), to the solution and stir until the solid dissolves.

-

Methylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Characterization and Analytical Data

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - A singlet corresponding to the methyl protons (SCH₃) around δ 2.5-3.0 ppm.- A broad singlet for the amino protons (NH₂) which may be exchangeable with D₂O. |

| ¹³C NMR | - A quartet for the trifluoromethyl carbon (CF₃) due to C-F coupling.- A signal for the methyl carbon (SCH₃).- Signals for the two distinct carbons of the triazole ring. |

| ¹⁹F NMR | - A singlet for the trifluoromethyl group (CF₃). |

| IR (Infrared) Spectroscopy | - N-H stretching vibrations for the amino group in the range of 3200-3400 cm⁻¹.- C=N stretching vibrations characteristic of the triazole ring around 1600-1650 cm⁻¹.- C-F stretching vibrations for the trifluoromethyl group in the range of 1100-1300 cm⁻¹. |

| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (198.17 g/mol ). |

Potential Applications and Future Directions

While specific applications for this compound have not been reported, the structural motifs present in the molecule suggest several areas of potential interest for researchers.

-

Medicinal Chemistry: The 1,2,4-triazole nucleus is a well-known pharmacophore with a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[6] The presence of a trifluoromethyl group can enhance the pharmacological profile of the molecule.

-

Agrochemicals: Many commercial pesticides and herbicides contain the 1,2,4-triazole scaffold.[7]

-

Materials Science: Triazole derivatives have been investigated for their use as corrosion inhibitors and as ligands in coordination chemistry.[8]

Further research is warranted to synthesize this compound, confirm its structure, and explore its biological and material properties.

Conclusion

This compound is a fascinating molecule that merges the privileged 1,2,4-triazole scaffold with functionality-enhancing trifluoromethyl and methylthio groups. While detailed experimental data remains to be published, this guide provides a robust theoretical framework for its synthesis and characterization, built upon the solid foundation of established triazole chemistry. The potential for this compound in various scientific disciplines makes it a compelling target for future research and development.

References

Sources

- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japer.in [japer.in]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Amino-1,2,4-Triazole - High-Quality Chemical at Best Price [helyspecialitychemicals.com]

- 8. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]

3-(Methylthio)-5-(trifluoromethyl)-4h-1,2,4-triazol-4-amine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-(Methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine

This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for this compound, a heterocyclic compound of interest to researchers and professionals in drug development. The synthesis is presented with a focus on the chemical principles and practical considerations necessary for successful execution in a laboratory setting.

Introduction and Strategic Approach

The target molecule, this compound, possesses a trifluoromethyl group, a privileged moiety in medicinal chemistry known for enhancing metabolic stability and lipophilicity, and a 4-amino-1,2,4-triazole scaffold, a core structure found in numerous biologically active compounds. The synthetic strategy outlined herein is a two-step process commencing with the formation of a key intermediate, 4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, followed by a selective S-methylation to yield the final product. This approach is favored for its convergency and the ready availability of the starting materials.

Synthesis Pathway Overview

The synthesis proceeds through two distinct and high-yielding steps:

-

Step 1: Cyclocondensation to form 4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol. This reaction involves the formation of the 1,2,4-triazole ring through the reaction of trifluoroacetic acid and thiocarbohydrazide.

-

Step 2: S-Methylation to yield this compound. This step selectively introduces a methyl group onto the sulfur atom of the thiol intermediate.

Below is a graphical representation of the overall synthetic scheme.

Figure 1: Overall synthetic pathway for this compound.

Detailed Synthesis Protocol

Part 1: Synthesis of 4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

The initial step of the synthesis involves the cyclocondensation of trifluoroacetic acid with thiocarbohydrazide. This reaction is a well-established method for the formation of 4-amino-5-substituted-1,2,4-triazole-3-thiols.[1][2][3] The strong electron-withdrawing nature of the trifluoromethyl group facilitates the cyclization process.

Reaction Mechanism: The reaction proceeds through the initial formation of a thiocarbohydrazide derivative of trifluoroacetic acid, which then undergoes intramolecular cyclization with the elimination of water to form the stable 1,2,4-triazole ring.

Figure 2: Simplified reaction mechanism for the formation of the triazole intermediate.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add thiocarbohydrazide (1.0 eq).

-

Carefully add trifluoroacetic acid (2.0-3.0 eq). The reaction is exothermic, and the addition should be done cautiously.

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water with stirring.

-

The solid product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any unreacted trifluoroacetic acid.

-

Dry the solid product under vacuum to obtain 4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol.

Table 1: Summary of Reaction Parameters for Step 1

| Parameter | Value |

| Reactants | Thiocarbohydrazide, Trifluoroacetic Acid |

| Stoichiometry | 1.0 eq : 2.0-3.0 eq |

| Solvent | None (Trifluoroacetic Acid acts as reactant and solvent) |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Work-up | Precipitation in ice-water, filtration |

| Expected Yield | High |

Part 2: Synthesis of this compound

The second and final step is the selective S-methylation of the thiol group of the intermediate synthesized in Part 1. The thiol group in the 3-position of the 1,2,4-triazole ring is acidic and can be readily deprotonated by a base to form a thiolate anion, which is a potent nucleophile. This nucleophile then reacts with a methylating agent to form the desired S-methylated product.[4][5][6]

Experimental Protocol:

-

Dissolve 4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Add a solution of a base, such as sodium hydroxide (1.1 eq) or sodium ethoxide (1.1 eq), to the reaction mixture and stir for 15-30 minutes at room temperature to form the thiolate salt.

-

Add a methylating agent, such as methyl iodide (1.1 eq) or dimethyl sulfate (1.1 eq), dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Table 2: Summary of Reaction Parameters for Step 2

| Parameter | Value |

| Reactant | 4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol |

| Reagents | Base (e.g., NaOH, NaOEt), Methylating Agent (e.g., CH3I, (CH3)2SO4) |

| Stoichiometry | 1.0 eq : 1.1 eq : 1.1 eq |

| Solvent | Ethanol or Methanol |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Work-up | Extraction and Purification |

| Expected Yield | High |

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

-

Thin Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.

-

Melting Point: To determine the purity of the solid products.

-

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 19F NMR to confirm the structure of the intermediate and the final product.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.

-

Safety Considerations

-

Trifluoroacetic acid is a corrosive and toxic substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

-

Thiocarbohydrazide is harmful if swallowed or in contact with skin. Avoid inhalation and direct contact.

-

Methylating agents such as methyl iodide and dimethyl sulfate are toxic and carcinogenic. Handle with extreme caution in a fume hood and use appropriate PPE.

-

Always follow standard laboratory safety procedures.

Conclusion

The synthetic pathway described in this guide provides a robust and efficient method for the preparation of this compound. The two-step approach, involving a cyclocondensation followed by S-methylation, utilizes readily available starting materials and proceeds with high yields. This guide offers a detailed protocol and the underlying chemical principles to aid researchers in the successful synthesis of this valuable heterocyclic compound.

References

-

Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. (Source: NIH, URL: [Link])

-

Synthesis of Trifluoromethyl‐Substituted 1,2,4‐Triazole Derivatives. (Source: ResearchGate, URL: [Link])

- Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with CF3CN. (Source: Royal Society of Chemistry, URL: not provided in search results)

-

Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity. (Source: Taylor & Francis Online, URL: [Link])

-

Synthesis of 3-Trifluoromethyl-1,2,4-triazolines and 1,2,4-Triazoles via Tandem Addition/Cyclization of Trifluoromethyl N-Acylhydrazones with Cyanamide. (Source: ACS Publications, URL: [Link])

- synthesis of 1,2,4 triazole compounds. (Source: ISRES, URL: not provided in search results)

-

Selective Alkylation of Aminomercapto-1,2,4-Triazoles: Synthesis of Aminonitriles And Mercaptonitriles. (Source: ResearchGate, URL: [Link])

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (Source: NIH, URL: [Link])

-

Two decades of the synthesis of mono- and bis-aminomercapto[1][7][8]triazoles. (Source: De Gruyter, URL: [Link])

-

Thiocarbohydrazides: Synthesis and Reactions. (Source: Scientific & Academic Publishing, URL: [Link])

-

Selective Alkylation of Aminomercapto-1,2,4-Triazoles: Synthesis of Aminonitriles And Mercaptonitriles. (Source: ResearchGate, URL: [Link])

-

(PDF) The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole. (Source: ResearchGate, URL: [Link])

- Synthesis of New S-alkylated-3-mercapto-1,2,4-triazole Derivatives Bearing Cyclic Amine Moiety as Potent Anticancer Agents. (Source: Ovid, URL: not provided in search results)

- A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. (Source: an international journal, URL: not provided in search results)

-

(PDF) Thiocarbohydrazides: Synthesis and Reactions. (Source: ResearchGate, URL: [Link])

-

[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. (Source: Royal Society of Chemistry, URL: [Link])

-

Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents. (Source: PubMed, URL: [Link])

-

Synthesis and Reactions of New Fused Heterocycles Derived from 5-Substituted-4-Amino-3-Mercapto-(4H)-1,2,4-Triazole with Biological Interest. (Source: Semantic Scholar, URL: [Link])

-

Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (Source: ResearchGate, URL: [Link])

- Overview of Mercapto-1,2,4-Triazoles. (Source: JOCPR, URL: not provided in search results)

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (Source: KTU AVES, URL: [Link])

-

Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. (Source: NIH, URL: [Link])

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (Source: ResearchGate, URL: [Link])

-

4-Formyl-1 H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. (Source: PubMed, URL: [Link])

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Predictive Spectroscopic and Structural Analysis Guide to 3-(Methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine

Introduction: The compound 3-(methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine belongs to the highly significant class of 1,2,4-triazole heterocycles. This family of compounds is a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and applications. The unique combination of a methylthio group, a trifluoromethyl moiety, and an exocyclic amino group on the 4H-1,2,4-triazole core suggests a rich and complex chemical profile. Accurate structural elucidation through spectroscopic methods is paramount for its quality control, reaction monitoring, and for understanding its structure-activity relationships.

As of the latest literature review, a complete, publicly available experimental spectral dataset for this compound has not been formally published. This guide, therefore, serves as a predictive analysis based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The insights herein are synthesized from spectral data of structurally analogous compounds and foundational spectroscopic theory, providing researchers with a robust framework for the characterization of this molecule and its derivatives.

Molecular Structure and Key Functional Groups

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. The key features of the target compound are the 4-amino-4H-1,2,4-triazole ring, a C3-linked methylthio group (-SCH₃), and a C5-linked trifluoromethyl group (-CF₃). Each of these imparts distinct and predictable spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, showing two main signals corresponding to the amino (-NH₂) and methylthio (-SCH₃) protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |

| 1 | ~ 5.3 - 5.8 | Broad Singlet | 2H | -NH₂ | The protons of an amino group attached to a nitrogen atom of a heterocyclic ring typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. In a related compound, 2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)...ethan-1-one, the NH₂ protons were observed as a singlet at 5.30 ppm[1]. |

| 2 | ~ 2.6 - 2.8 | Singlet | 3H | -SCH₃ | The methyl group attached to a sulfur atom is electronically shielded and typically appears as a sharp singlet. Its position is influenced by the aromaticity of the triazole ring. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for amino-containing compounds to observe exchangeable protons.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Temperature: 298 K.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals for the four carbon atoms in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (Off-Resonance) | Assignment | Rationale & Comparative Insights |

| 1 | ~ 155 - 165 | Singlet | C3 (Triazole) | The carbon atom C3 is bonded to two nitrogen atoms and a sulfur atom, placing it in a relatively deshielded environment. |

| 2 | ~ 145 - 155 | Quartet (¹JCF ≈ 35-40 Hz) | C5 (Triazole) | The carbon atom C5 is bonded to two nitrogen atoms and the highly electronegative -CF₃ group. The signal is expected to be split into a quartet due to one-bond coupling with the three fluorine atoms. |

| 3 | ~ 115 - 125 | Quartet (¹JCF ≈ 270-280 Hz) | -CF₃ | The carbon of the trifluoromethyl group exhibits a very large one-bond coupling constant with fluorine and appears as a distinct quartet. For the analogous compound 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, this carbon was observed, although the specific shift was not reported, the characteristic quartet is a key identifier[2]. |

| 4 | ~ 14 - 18 | Quartet | -SCH₃ | The methyl carbon attached to sulfur is in the typical aliphatic region. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Utilize a 100 MHz (or corresponding frequency for the spectrometer) ¹³C NMR setup.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C is significantly less sensitive than ¹H.

-

-

Processing: Apply Fourier transformation with exponential multiplication (line broadening of ~1-2 Hz), phase correction, and baseline correction. Calibrate the spectrum using the deuterated solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is essential for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Comparative Insights |

| 3350 - 3250 | N-H Asymmetric & Symmetric Stretching | -NH₂ (Amino) | Primary amines typically show two distinct bands in this region. For 4-amino-1,2,4-triazole derivatives, N-H stretching vibrations are well-documented in this range[1]. |

| 1640 - 1580 | C=N Stretching | Triazole Ring | The double bonds within the heterocyclic ring give rise to strong absorption bands in this region. |

| 1550 - 1450 | N-N Stretching | Triazole Ring | This vibration is characteristic of the triazole ring system. |

| 1250 - 1050 | C-F Stretching | -CF₃ (Trifluoromethyl) | The C-F bonds produce very strong and characteristic absorption bands in the fingerprint region, often dominating this part of the spectrum. |

| 700 - 600 | C-S Stretching | -SCH₃ (Methylthio) | This vibration is typically weak to medium in intensity and can sometimes be difficult to assign definitively. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the built-in clamp.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Processing: Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity and structure.

Predicted Molecular Ion:

-

Molecular Formula: C₄H₄F₃N₅S

-

Monoisotopic Mass: 211.0194 g/mol

-

Expected M+H⁺ (ESI): m/z 212.0272

Predicted Fragmentation Pathways:

The fragmentation of the 1,2,4-triazole ring is influenced by the nature and position of its substituents. Under electron ionization (EI) or electrospray ionization (ESI) with fragmentation induced, several key pathways can be predicted.

Caption: Predicted major fragmentation pathways for this compound.

Interpretation of Fragmentation:

-

Loss of Methyl Radical (-•CH₃): A common fragmentation for methylthio compounds, leading to a fragment at m/z 196.

-

Loss of Methylthio Radical (-•SCH₃): Cleavage of the C-S bond would result in a stable triazole cation at m/z 164.

-

Loss of Trifluoromethyl Radical (-•CF₃): Cleavage of the C-CF₃ bond would yield a fragment at m/z 142.

-

Ring Cleavage: 1,2,4-triazoles are known to undergo complex ring cleavages. A common pathway involves the loss of neutral molecules like N₂ or HCN[3]. The loss of N₂H₂ from the 4-amino group and adjacent ring nitrogen is also plausible, leading to a fragment at m/z 181.

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

-

LC Conditions (for sample introduction):

-

Column: A standard C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.4 mL/min.

-

-

MS Conditions (ESI Positive Mode):

-

Ion Source: ESI, Positive polarity.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.

-

Scan Range: m/z 50-500.

-

Fragmentation (MS/MS): To confirm fragmentation pathways, perform tandem MS (MS²) on the precursor ion (m/z 212) using collision-induced dissociation (CID) with varying collision energies.

-

Conclusion

This technical guide provides a comprehensive, predictive overview of the NMR, IR, and MS spectral data for this compound. While direct experimental data is currently unavailable in the surveyed literature, the analysis presented here, grounded in the established spectroscopic behavior of analogous structures, offers a reliable foundation for researchers. The detailed experimental protocols provide a self-validating framework for the future acquisition and interpretation of empirical data. This document is intended to empower drug development professionals and scientists in their efforts to characterize this promising heterocyclic compound, facilitating its synthesis, quality control, and further investigation.

References

-

Preprints.org. (2023). 2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Available at: [Link]

-

ResearchGate. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Available at: [Link]

-

PMC - NIH. (2025). 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Available at: [Link]

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-(Methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of 3-(methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the synthetic pathways.

Introduction: The Significance of the Triazole Core

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The incorporation of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Furthermore, the 4-amino-3-thioether substitution pattern offers a versatile handle for further chemical modifications. This guide will focus on a robust and accessible synthetic route to this compound, starting from readily available precursors.

Retrosynthetic Analysis: A Two-Step Approach

A logical and efficient synthetic pathway to the target molecule involves a two-step sequence starting from two primary reagents: thiocarbohydrazide and trifluoroacetic acid. This approach is advantageous due to the commercial availability and relatively low cost of the starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Key Intermediate: 4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS)

The cornerstone of this synthesis is the formation of the 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) ring system. This is achieved through the cyclocondensation of thiocarbohydrazide with trifluoroacetic acid.

Starting Materials

| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| Thiocarbohydrazide | 2231-57-4 | CH₆N₄S | 106.15 | White crystalline solid. |

| Trifluoroacetic Acid | 76-05-1 | C₂HF₃O₂ | 114.02 | Colorless, corrosive liquid with a pungent odor.[1] |

Reaction Mechanism and Rationale

The reaction proceeds via an initial acylation of the thiocarbohydrazide by trifluoroacetic acid, followed by an intramolecular cyclization and dehydration to form the stable 1,2,4-triazole ring. The use of water as a solvent is both environmentally benign and effective for this transformation. Refluxing the reaction mixture provides the necessary energy to overcome the activation barrier for the cyclization and dehydration steps.

Detailed Experimental Protocol

A detailed protocol for the synthesis of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has been reported and is presented here with annotations.[2]

Materials:

-

Hydrazine carbo-thio-hydrazide (Thiocarbohydrazide) (10.6 g, 0.1 mol)

-

2,2,2-Trifluoroacetic acid (11.4 g, 0.1 mol)

-

Deionized water (30 mL)

-

Cold deionized water (for washing)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add hydrazine carbo-thio-hydrazide (10.6 g, 0.1 mol) and deionized water (30 mL).

-

With constant stirring, slowly add 2,2,2-trifluoroacetic acid (11.4 g, 0.1 mol) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 5 hours with continuous stirring.

-

After 5 hours, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration.

-

Wash the solid residue with cold deionized water (10 mL).

-

Recrystallize the crude product from water to yield pure 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol.

Expected Yield: 85% Appearance: Colorless crystals[2] Melting Point: 140.3–141.0 °C[2]

Characterization of the Intermediate

-

Elemental Analysis: Calculated for C₃H₃F₃N₄S: C, 19.57; H, 1.64; N, 30.43. Found: C, 19.45; H, 1.59; N, 30.06.[2]

-

¹³C NMR (in CDCl₃): A characteristic signal for the trifluoromethyl carbon is observed at approximately -66.24 ppm.[2]

S-Methylation to Yield the Final Product

The final step in the synthesis is the selective methylation of the thiol group of the ATFS intermediate. This is a standard S-alkylation reaction, for which several methylating agents can be employed.

Choice of Methylating Agent and Base

Commonly used methylating agents for this type of transformation include methyl iodide and dimethyl sulfate. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion. Suitable bases include alkali metal hydroxides (e.g., NaOH, KOH) or carbonates (e.g., K₂CO₃, Na₂CO₃) in a polar aprotic solvent like ethanol, acetone, or dimethylformamide (DMF).

Proposed Experimental Protocol

This protocol is based on established methods for the S-alkylation of similar 4-amino-1,2,4-triazole-3-thiols.

Materials:

-

4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) (e.g., 0.1 mol)

-

Anhydrous potassium carbonate (e.g., 0.15 mol)

-

Methyl iodide (e.g., 0.11 mol)

-

Anhydrous acetone or ethanol (as solvent)

Procedure:

-

Dissolve 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol in anhydrous acetone or ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Add anhydrous potassium carbonate to the solution and stir the suspension at room temperature for 30 minutes.

-

Slowly add methyl iodide to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Recrystallize the resulting solid from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Caption: Synthetic workflow for the target molecule.

Safety and Handling of Starting Materials

Trifluoroacetic Acid (TFA):

-

Hazards: TFA is a strong, corrosive acid.[1] It can cause severe burns to the skin, eyes, and respiratory tract.[1] Vapors are highly irritating and can lead to pulmonary edema.[1]

-

Handling: Always handle TFA in a well-ventilated fume hood.[3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or Viton are recommended for high volumes), safety goggles, and a lab coat.[3] When diluting, always add acid to water, never the other way around.[3]

-

Storage: Store in a tightly sealed container in a designated acid cabinet, away from incompatible materials such as bases and oxidizing agents.[3]

-

Spills: Neutralize small spills with sodium carbonate or another suitable absorbent, and dispose of as hazardous waste.[1] For larger spills, evacuate the area and seek assistance from trained personnel.[4]

Thiocarbohydrazide:

-

Hazards: Thiocarbohydrazide is toxic if swallowed, in contact with skin, or if inhaled.[5] It can cause serious eye irritation.[5]

-

Handling: Avoid creating dust.[5] Use in a well-ventilated area or a fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[5]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[5]

-

First Aid: In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5] If inhaled, move to fresh air.[5] If swallowed, rinse mouth with water and seek immediate medical attention.[5]

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process starting from thiocarbohydrazide and trifluoroacetic acid. This guide provides a detailed protocol for the synthesis of the key intermediate, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, and a well-reasoned procedure for its subsequent S-methylation. Adherence to the outlined safety precautions is paramount when handling the hazardous starting materials. This in-depth guide serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 6422, Trifluoroacetic acid.

- ChemicalBook. (2023).

- University of Washington. (n.d.). Trifluoroacetic Acid SOP.

- Amherst College. (2024).

- New Jersey Department of Health. (2001). HAZARD SUMMARY: TRIFLUOROACETIC ACID.

- Tokyo Chemical Industry Co., Ltd. (2025).

- National Center for Biotechnology Information. PubChem Compound Summary for CID 2724189, Thiocarbohydrazide.

- Capot Chemical Co., Ltd. (2020). MSDS of Thiocarbohydrazide.

- University of Connecticut. (n.d.). CB-LSOP-TFA.docx.

- Agar Scientific. (2019).

- Al-Amiery, A. A., et al. (2022). 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Scientific Reports, 12(1), 1-16.

- BLDpharm. (n.d.). 164352-65-2|this compound.

- ChemicalBook. (n.d.). This compound, TECH.

- Singh, N., et al. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 34(4), 1968.

- Selvaraj, S., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 78471, 3-(Methylthio)-1,2,4-triazol-5-amine.

- The Royal Society of Chemistry. (2014). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.

- NIST. (n.d.). 3-Amino-1-methyl-5-methylthio-1,2,4-triazole.

- The Royal Society of Chemistry. (2019). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.

- Al-Ghorbani, M., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). Preprints.org.

- Hulina, Y. S., & Kaplaushenko, A. G. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine, 14(4), 405-410.

- Bachay, I. A., et al. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo, 1(1), 1-10.

- Al-Masoudi, N. A., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 203-209.

- MDPI. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio).

- Li, Y., et al. (2007). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules, 12(6), 1264-1273.

- Madhu, L. N., & Suchetha, K. N. (2012). 4-amino-5-mercapto-3-methyl-1, 2, 4-triazole.

- Global Substance Registration System. (n.d.). 3-(METHYLTHIO)-1,2,4-TRIAZOL-5-AMINE.

- ResearchGate. (n.d.). Experimental 1 H NMR spectrum of...

- Shawali, A. S., et al. (1998). Reactions with 3-Amino-5-trifluoromethyl-1,2,4-triazole: a Simple Route to Fluorinated Poly-substituted Triazolo[1,5-a]pyrimidine and Triazolo[5,1-c]triazine Derivatives. Journal of Chemical Research, Synopses, (12), 772-773.

- ChemicalBook. (n.d.). 3-amino-5-methylthio-1h-1,2,4-triazole(45534-08-5)ir1.

- SpectraBase. (n.d.). 3-Methylthio-4-methyl-1,2,4-triazole-5-one - Optional[Vapor Phase IR] - Spectrum.

-

ChemBK. (n.d.). 4-AMINO-3-MERCAPTO-5-(METHYL)-[1][5][6]-TRIAZOLE Request for Quotation.

- MDPI. (2023).

Sources

- 1. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]

- 2. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ehs.washington.edu [ehs.washington.edu]

- 4. nj.gov [nj.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. amherst.edu [amherst.edu]

3-(Methylthio)-5-(trifluoromethyl)-4h-1,2,4-triazol-4-amine literature review

An In-Depth Technical Guide to 3-(Methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine: Synthesis, Properties, and Therapeutic Potential

Introduction: The Prominence of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically significant drugs.[1][2] Its unique chemical properties, including its aromaticity, dipole character, and ability to form hydrogen bonds, allow it to interact with high affinity to various biological receptors.[1] This versatility has led to the development of 1,2,4-triazole-containing agents with a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, anticonvulsant, and anticancer properties.[1][3][4][5]

This guide focuses on a specific, yet underexplored, member of this family: This compound . While direct literature on this exact molecule is sparse, its structural features—a 4-amino-1,2,4-triazole core, a trifluoromethyl group, and a methylthio substituent—suggest significant potential as both a key synthetic intermediate and a pharmacologically active agent. The trifluoromethyl (CF₃) group is a well-known bioisostere for a methyl group but with profoundly different electronic properties; its high electronegativity often enhances metabolic stability, binding affinity, and cell permeability. The methylthio (-SCH₃) group, introduced via S-alkylation of a mercapto precursor, can also modulate the molecule's lipophilicity and interaction with biological targets.[6]